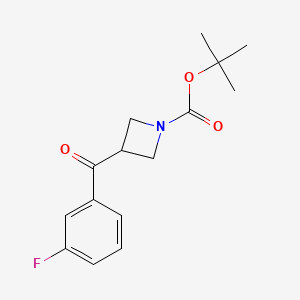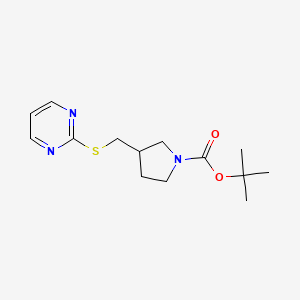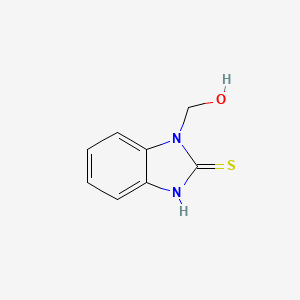
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles . Another method involves the use of acyl or sulfonyl chlorides in the presence of triethylamine, leading to the formation of the desired imidazole derivative .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and cost-effective methods. One common approach is the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazoles, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Imidazole derivatives are explored for their potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound is utilized in the development of dyes, catalysts, and other functional materials
Mécanisme D'action
The mechanism of action of N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Imidazol-1-yl)ethanamine
- N-Methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine
- 2-(2-Nitroimidazol-1-yl)ethanamine
Uniqueness
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl groups at both the nitrogen and carbon atoms of the imidazole ring enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H17N3 |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
N-ethyl-1-(1-ethylimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-4-10-8(3)9-11-6-7-12(9)5-2/h6-8,10H,4-5H2,1-3H3 |
Clé InChI |
CIRGEZFEHPTGLO-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)C1=NC=CN1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)




![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)





![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)


